2-(Pyrrolidin-2-yl)-1,3-oxazole
CAS No.: 1313729-35-9
Cat. No.: VC8229292
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1313729-35-9 |
|---|---|
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | 2-pyrrolidin-2-yl-1,3-oxazole |
| Standard InChI | InChI=1S/C7H10N2O/c1-2-6(8-3-1)7-9-4-5-10-7/h4-6,8H,1-3H2 |
| Standard InChI Key | RPWXYSWZGLZUQA-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)C2=NC=CO2 |
| Canonical SMILES | C1CC(NC1)C2=NC=CO2 |
Introduction
2-(Pyrrolidin-2-yl)-1,3-oxazole is a heterocyclic compound that combines a pyrrolidine ring with an oxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in pharmaceutical research. The chemical formula for this compound is C7H10N2O, with a molecular weight of approximately 138.17 g/mol .
Synthesis
The synthesis of 2-(Pyrrolidin-2-yl)-1,3-oxazole typically involves multi-step organic reactions. Although specific methods are not detailed in the available literature, such syntheses often require careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity.
Biological Activities
Research on 2-(Pyrrolidin-2-yl)-1,3-oxazole suggests potential biological activities, including antimicrobial properties and neuroprotective effects. These activities may involve modulation of neurotransmitter systems or inhibition of inflammatory pathways, although the specific mechanisms of action require further investigation.
Applications in Pharmaceutical Research
The compound's unique structure and potential biological activities make it a candidate for drug development targeting infections and neurodegenerative conditions. Its applications primarily lie in pharmaceutical research and development, where it serves as a building block for synthesizing more complex therapeutic agents .
Interaction Studies
Interaction studies involving 2-(Pyrrolidin-2-yl)-1,3-oxazole have focused on its binding affinity to various biological targets. Preliminary results suggest interactions with specific receptors or enzymes linked to neurotransmission and immune response modulation. Further studies using techniques like molecular docking and in vitro assays are necessary to elucidate these interactions comprehensively.
Related Compounds
Several compounds share structural similarities with 2-(Pyrrolidin-2-yl)-1,3-oxazole, including:
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4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole: This compound features a methyl substitution that enhances lipophilicity, potentially altering its biological activity compared to the base structure.
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4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole: The addition of an aromatic ring may increase biological activity due to enhanced interactions with biological targets.
These compounds demonstrate varying degrees of biological activity due to their structural modifications, highlighting the importance of specific functional groups in determining pharmacological properties.
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